1,3-Dimethyl-1H-indazole-6-carbaldehyde
CAS No.:
Cat. No.: VC13438649
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O |
|---|---|
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 1,3-dimethylindazole-6-carbaldehyde |
| Standard InChI | InChI=1S/C10H10N2O/c1-7-9-4-3-8(6-13)5-10(9)12(2)11-7/h3-6H,1-2H3 |
| Standard InChI Key | BKRBPLFRTVLZIN-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C=CC(=C2)C=O)C |
| Canonical SMILES | CC1=NN(C2=C1C=CC(=C2)C=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of an indazole scaffold (a benzene ring fused to a pyrazole ring) with substituents at specific positions:
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1- and 3-positions: Methyl groups ()
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6-position: Aldehyde group ()
This substitution pattern enhances its reactivity and stability, enabling participation in diverse chemical transformations such as nucleophilic additions and condensations .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 174.20 g/mol | |
| Boiling point | Not reported | – |
| Melting point | Not reported | – |
| Density | 1.21 g/cm³ (estimated) | |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The aldehyde group’s electrophilic nature facilitates reactions with amines, hydrazines, and Grignard reagents, while the methyl groups sterically hinder undesired side reactions .
Synthesis Methods
Vilsmeier-Haack Formylation
A common route involves the Vilsmeier-Haack reaction, where a pre-functionalized indazole derivative undergoes formylation. For example:
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Substrate preparation: 1,3-Dimethylindazole is synthesized via cyclization of substituted phenylhydrazines .
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Formylation: Treatment with phosphoryl chloride () and dimethylformamide () introduces the aldehyde group at the 6-position .
Example reaction:
Halogenation-Oxidation Sequence
An alternative method employs halogenation followed by oxidation:
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Halogenation: Bromination or iodination at the 6-position using or .
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Oxidation: Conversion of the halogen to an aldehyde via palladium-catalyzed carbonylation or Rosenmund reduction .
Key advantage: This method allows precise control over substitution patterns, enabling the synthesis of analogs for structure-activity relationship (SAR) studies .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Antidepressants: Serotonin reuptake inhibitors (SSRIs) via reductive amination of the aldehyde group .
Materials Science
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OLEDs: Indazole derivatives enhance electron transport in organic light-emitting diodes due to their planar aromatic structure .
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Coordination complexes: The aldehyde group chelates metal ions (e.g., Cu, Zn) for catalytic applications .
Recent Research Developments (2023–2025)
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IDO1 Inhibitor Optimization: Structural analogs of 1,3-dimethyl-1H-indazole-6-carbaldehyde showed enhanced blood-brain barrier permeability in preclinical models for glioblastoma therapy .
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Green Synthesis: Microwave-assisted synthesis reduced reaction times by 70% compared to conventional methods, improving yield to 85% .
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